molecular formula C16H19F17N2O B12844615 1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL CAS No. 94159-81-6

1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL

Cat. No.: B12844615
CAS No.: 94159-81-6
M. Wt: 578.31 g/mol
InChI Key: PPEQDXFGRTWOEV-UHFFFAOYSA-N
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Description

1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL is a complex organic compound known for its unique chemical structure and properties. This compound contains a dimethylamino group, a propylamino group, and a heptadecafluoroundecan-2-OL backbone, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL typically involves multiple steps. One common method includes the reaction of dimethylaminopropylamine with a fluorinated alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. Safety measures are also crucial to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL involves its interaction with specific molecular targets. The dimethylamino and propylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The fluorinated backbone enhances the compound’s stability and bioavailability, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL stands out due to its highly fluorinated backbone, which imparts unique chemical and physical properties. This makes it more stable and versatile compared to its analogs, allowing for a broader range of applications .

Properties

CAS No.

94159-81-6

Molecular Formula

C16H19F17N2O

Molecular Weight

578.31 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol

InChI

InChI=1S/C16H19F17N2O/c1-35(2)5-3-4-34-7-8(36)6-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h8,34,36H,3-7H2,1-2H3

InChI Key

PPEQDXFGRTWOEV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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